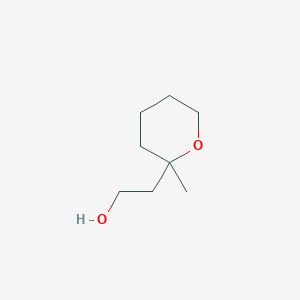
2-(2-Methyloxan-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyloxan-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom. This compound is notable for its unique structure, which includes a tetrahydrofuran ring and an ethanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxan-2-yl)ethan-1-ol typically involves the reaction of 2-methyltetrahydrofuran with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the tetrahydrofuran ring, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyloxan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: Alkanes or other reduced derivatives.
Substitution: Halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methyloxan-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyloxan-2-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tetrahydrofuran ring provides structural rigidity, which can affect the compound’s binding affinity to enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but contains an ether linkage instead of a tetrahydrofuran ring.
2-(2-Ethoxyethoxy)ethanol: Another similar compound with an ethoxy group instead of a methyloxan ring.
Uniqueness
2-(2-Methyloxan-2-yl)ethan-1-ol is unique due to its combination of a tetrahydrofuran ring and an ethanol moiety. This structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-(2-methyloxan-2-yl)ethanol |
InChI |
InChI=1S/C8H16O2/c1-8(5-6-9)4-2-3-7-10-8/h9H,2-7H2,1H3 |
Clave InChI |
JLSVIQDPFYLAOW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCO1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
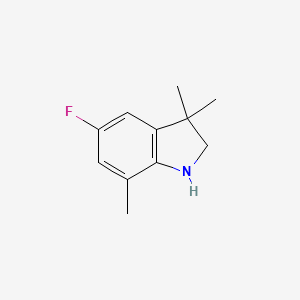
![3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13088250.png)
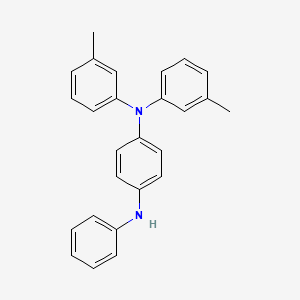
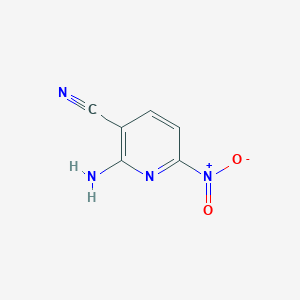
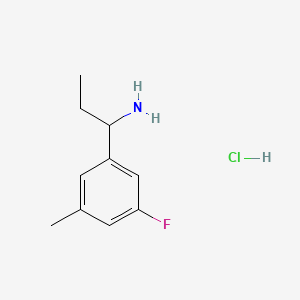
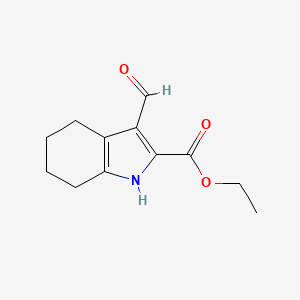
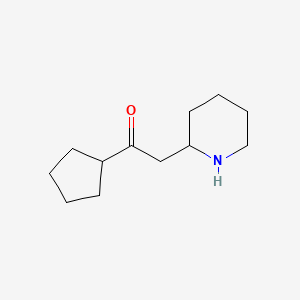
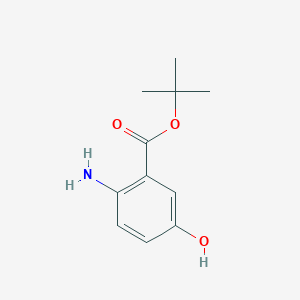

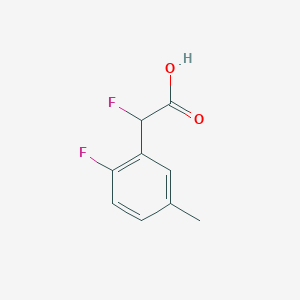
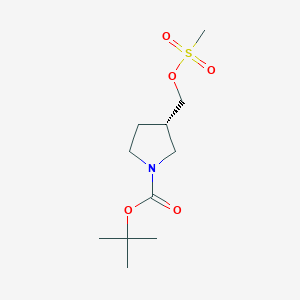
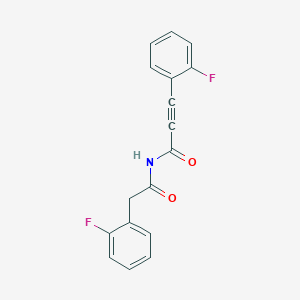
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
